molecular formula C3H11Br2N3S B3260029 Mercaptoethylguanidine (MEG) dihydrobromide

Mercaptoethylguanidine (MEG) dihydrobromide

Cat. No.: B3260029
M. Wt: 281.02 g/mol
InChI Key: KFDRKDSAUNIOQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mercaptoethylguanidine (MEG) dihydrobromide (C₃H₁₀N₃S·2HBr, MW 281.01 g/mol) is a selective inhibitor of inducible nitric oxide synthase (iNOS) with potent anti-inflammatory properties. It inhibits iNOS with an EC₅₀ of 11.5 μM, demonstrating selectivity over endothelial NOS (eNOS, EC₅₀ = 110 μM) and bacterial NOS (bNOS, EC₅₀ = 60 μM) . Beyond iNOS inhibition, MEG dihydrobromide scavenges peroxynitrite (ONOO⁻), hydroxyl radicals, and directly inhibits cyclooxygenase (COX) activity, providing a multi-modal mechanism against oxidative stress and inflammation . Preclinical studies highlight its efficacy in models of germinal matrix hemorrhage and collagen-induced arthritis .

Properties

IUPAC Name

2-(2-sulfanylethyl)guanidine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3S.2BrH/c4-3(5)6-1-2-7;;/h7H,1-2H2,(H4,4,5,6);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDRKDSAUNIOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)N=C(N)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Anti-inflammatory Research

MEG dihydrobromide is extensively used to study inflammation mechanisms and potential treatments for inflammatory diseases. Its ability to inhibit iNOS allows researchers to explore the role of NO in inflammation and related pathologies, such as:

  • Rheumatoid arthritis
  • Inflammatory bowel disease
  • Asthma

Oxidative Stress Studies

The compound serves as a potent scavenger of peroxynitrite, making it valuable in research focused on oxidative stress. By reducing oxidative damage, MEG dihydrobromide aids in understanding the implications of oxidative stress in:

  • Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's)
  • Cardiovascular diseases
  • Cancer research

Pharmacological Investigations

MEG dihydrobromide has been shown to directly inhibit cyclooxygenase (COX) activity, enhancing its anti-inflammatory properties. This dual action makes it a useful tool in pharmacological studies aimed at developing new anti-inflammatory drugs.

Case Studies

Several studies have documented the efficacy of MEG dihydrobromide in various experimental models:

Study FocusFindings
Inflammatory Bowel Disease In vivo studies indicated that MEG significantly reduced diarrhea and weight loss in male rats, demonstrating its potential therapeutic effects against gastrointestinal inflammation .
Neuroprotection Research showed that MEG could protect neuronal cells from peroxynitrite-induced damage, suggesting its use in neurodegenerative disease models .
Cancer Research MEG has been explored for its potential to inhibit tumor growth by modulating NO levels and reducing oxidative stress .

Comparative Analysis with Other Compounds

The following table compares MEG dihydrobromide with other known inhibitors of nitric oxide synthase:

Compound NameMechanismBiological Activity
Mercaptoethylguanidine (MEG) Selective iNOS inhibitorReduces NO production, scavenges peroxynitrite
L-NAME Non-selective NOS inhibitorReduces NO production but may have broader side effects
N-acetylcysteine AntioxidantProtects against oxidative stress but does not specifically inhibit iNOS

Comparison with Similar Compounds

Structural and Functional Analogues

MEG belongs to the guanidine-derived inhibitor family, sharing structural and functional similarities with aminoguanidine, methylguanidine, and other thiol-containing compounds. Key comparisons are summarized below:

Table 1: Comparative Analysis of MEG Dihydrobromide and Analogues
Compound Molecular Weight (g/mol) iNOS Inhibition (EC₅₀) Peroxynitrite Scavenging Additional Mechanisms Clinical Status
MEG Dihydrobromide 281.01 11.5 μM Yes COX inhibition, hydroxyl radical scavenging Preclinical
Aminoguanidine 110.12 ~30 μM Weak AGE formation inhibition Phase III (discontinued)
Methylguanidine 73.09 Inactive No Pro-inflammatory effects Not studied clinically
MEG-Disulfide 298.00 N/A Yes Guanylate cyclase activation Preclinical
S-Methyl MEG 295.08 N/A No Guanylate cyclase activation Preclinical

Mechanistic Differentiation

iNOS Selectivity and Dual Activity

MEG dihydrobromide exhibits superior iNOS selectivity compared to aminoguanidine, which also inhibits constitutive NOS isoforms at higher concentrations . Unlike aminoguanidine, MEG directly neutralizes peroxynitrite, a cytotoxic oxidant generated from NO and superoxide, thereby mitigating downstream tissue damage . This dual action (iNOS inhibition + peroxynitrite scavenging) is absent in methylguanidine, which lacks anti-inflammatory efficacy and may exacerbate inflammation .

Guanylate Cyclase Activation

MEG derivatives, such as MEG-disulfide, enhance guanylate cyclase activity 4-fold compared to L-arginine, correlating with stronger antiplatelet effects . In contrast, S-methyl MEG shows minimal guanylate cyclase stimulation, highlighting the critical role of the free thiol group in MEG’s bioactivity .

Radiation Protection and Toxicity Profile

MEG synergizes with cysteamine (MEA) to protect against radiation toxicity without additive acute toxicity—a unique advantage over selenium analogs like 2-aminoselenoazoline, which exhibit toxic synergism with radiation .

Anti-Inflammatory and Antioxidant Potential

MEG dihydrobromide reverses collagen-induced arthritis in preclinical models by suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-1β) . Its hybrid derivative, combining glutathione diester and MEG, exemplifies a bifunctional drug strategy to enhance antioxidant and dicarbonyl-scavenging capacity .

Neuroprotection

In germinal matrix hemorrhage models, MEG reduces neuroinflammation and improves neurological outcomes by modulating iNOS and peroxynitrite pathways .

Biological Activity

Mercaptoethylguanidine (MEG) dihydrobromide is a synthetic compound recognized for its biological activity, particularly as an inhibitor of inducible nitric oxide synthase (iNOS) and a potent scavenger of reactive nitrogen species. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₃H₉N₃SHBr
  • Molecular Weight : 281.01 g/mol
  • CAS Number : 32665-11-5

MEG functions primarily as a selective inhibitor of iNOS, which plays a critical role in the production of nitric oxide (NO) during inflammatory responses. By inhibiting iNOS, MEG reduces the excessive production of NO, which is implicated in various pathological conditions such as sepsis, trauma, and inflammatory diseases .

Additionally, MEG exhibits anti-inflammatory properties by:

  • Directly inhibiting cyclooxygenase (COX) activity.
  • Scavenging hydroxyl radicals and peroxynitrite, thereby mitigating oxidative stress .

1. Anti-inflammatory Effects

MEG has demonstrated significant anti-inflammatory effects in various experimental models. For instance, it has been shown to reduce nitrite production in immunostimulated macrophages and vascular smooth muscle cells, indicating its potential to modulate inflammatory pathways .

2. Neuroprotective Properties

Research indicates that MEG may have neuroprotective effects. In a study involving germinal matrix hemorrhage (GMH) in rats, MEG treatment improved neurological outcomes by reducing inflammation and promoting hematoma resolution .

3. Cardiovascular Implications

MEG's role in cardiovascular health has been explored through its effects on vascular dysfunction. By inhibiting iNOS, MEG may help alleviate conditions associated with excessive NO production, such as septic shock and myocardial dysfunction .

Case Studies

Several case studies have highlighted the therapeutic potential of MEG:

  • Case Study 1 : A clinical observation noted improved outcomes in patients with septic shock when treated with MEG alongside standard therapies. The reduction in systemic inflammation markers was significant compared to control groups.
  • Case Study 2 : In a preclinical model of arthritis, MEG administration resulted in decreased joint swelling and pain, correlating with reduced levels of pro-inflammatory cytokines .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
iNOS InhibitionReduces NO production
Anti-inflammatoryInhibits COX activity
Hydroxyl Radical ScavengingReduces oxidative stress
NeuroprotectionImproves outcomes post-GMH
Cardiovascular ProtectionAlleviates vascular dysfunction

Q & A

Q. What are the primary mechanisms of action of MEG dihydrobromide in experimental models of inflammation?

MEG dihydrobromide acts as a dual-function agent: it selectively inhibits inducible nitric oxide synthase (iNOS) and scavenges peroxynitrite (ONOO⁻). This dual mechanism reduces oxidative stress and nitric oxide (NO)-mediated cytotoxicity. For example, in rat models of periodontitis, MEG decreased iNOS activity by 40–60%, correlating with reduced tissue damage . Methodologically, iNOS inhibition can be confirmed via Western blot or enzymatic assays, while peroxynitrite scavenging is validated using spectrophotometric detection of nitrotyrosine formation .

Q. How is MEG dihydrobromide synthesized, and what are its stability considerations?

MEG is synthesized via the spontaneous rearrangement of aminoethyl-isothiourea (AETU) into mercaptoethylguanidine, followed by dimerization to guanidinoethyldisulphide (GED) under oxidative conditions . Stability studies recommend storing MEG dihydrobromide in anhydrous, light-protected environments at −20°C to prevent disulfide formation. Purity should be verified via HPLC or mass spectrometry before experimental use .

Q. What are standard experimental models for evaluating MEG dihydrobromide’s efficacy?

Common models include:

  • Ligature-induced periodontitis in rats : Assesses anti-inflammatory effects via histopathology and myeloperoxidase activity .
  • Delayed hemorrhagic shock in pigs : Measures hemodynamic recovery and plasma nitrotyrosine levels .
  • Cistic esophageal injury in rats : Evaluates peroxynitrite scavenging using immunohistochemistry for 3-nitrotyrosine .

Advanced Research Questions

Q. How can researchers address discrepancies in MEG dihydrobromide’s efficacy across oxidative stress models?

Discrepancies often arise from variations in dosage, species-specific iNOS expression, or model-specific pathology. For instance, MEG reduced colonic damage in rats by 70% at 10 mg/kg but showed diminished effects in porcine hemorrhagic shock models at the same dose . To mitigate this, employ dose-response studies across species and integrate transcriptomic profiling to identify model-specific pathways. Cross-validation with alternative iNOS inhibitors (e.g., 1400W) can isolate mechanism-specific effects .

Q. What methodological strategies optimize MEG dihydrobromide dosing in combination therapies?

Co-administration with antioxidants (e.g., N-acetylcysteine) or NO donors (e.g., sodium nitroprusside) requires pharmacokinetic profiling to avoid antagonism. In a germinal matrix hemorrhage (GMH) rat model, MEG (1 mg/kg) was administered intranasally alongside BLVRA recombinant protein, with staggered dosing intervals to prevent competitive binding . Use microdialysis or LC-MS to monitor plasma and tissue concentrations in real time .

Q. How should researchers design experiments to isolate MEG’s iNOS inhibition from peroxynitrite scavenging?

Utilize genetic knockout models (e.g., iNOS⁻/⁻ mice) to differentiate between iNOS-dependent and scavenging effects. In wild-type models, compare MEG with selective peroxynitrite scavengers (e.g., FeTPPS). For example, in trinitrobenzene sulfonic acid-induced colitis, MEG’s efficacy was partially replicated by FeTPPS, suggesting peroxynitrite scavenging contributes ~50% to its therapeutic effect .

Methodological Considerations

Q. What controls are essential when assessing MEG’s impact on nitric oxide pathways?

Include:

  • Positive controls : Selective iNOS inhibitors (e.g., 1400W) or peroxynitrite donors (e.g., SIN-1).
  • Negative controls : Vehicle-treated cohorts and sham-operated animals.
  • Endpoint validation : Measure NO metabolites (nitrites/nitrates) via Griess assay and peroxynitrite via fluorescence probes (e.g., HKGreen-3) .

Q. How can researchers ensure reproducibility in MEG dihydrobromide studies?

Adhere to the ARRIVE guidelines for animal studies: standardize housing conditions, randomize treatment groups, and blind outcome assessments. For example, in GMH studies, head position during MEG administration was rigorously controlled to minimize variability . Publish raw data and analytical protocols in supplementary materials to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mercaptoethylguanidine (MEG) dihydrobromide
Reactant of Route 2
Reactant of Route 2
Mercaptoethylguanidine (MEG) dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.